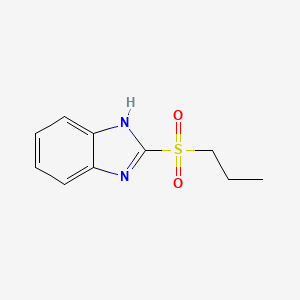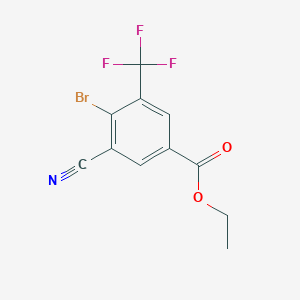![molecular formula C13H9ClF6N2O3 B1415808 Ethyl-2-({[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]amino}methyliden)-4,4,4-trifluor-3-oxobutanoat CAS No. 1823194-75-7](/img/structure/B1415808.png)
Ethyl-2-({[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]amino}methyliden)-4,4,4-trifluor-3-oxobutanoat
Übersicht
Beschreibung
“Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate” is a chemical compound that belongs to the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , has been extensively studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound involves a trifluoromethyl group attached to a pyridine ring, which is then linked to a carboxylic amide part . The trifluoromethyl group and the pyridine moiety contribute to the unique properties of this compound .
Chemical Reactions Analysis
The compound is part of a larger group of fluorinated organic chemicals, which have seen significant development and use in the agrochemical, pharmaceutical, and functional materials fields . The trifluoromethyl group is a common feature in many of these compounds .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 78 - 80°C . It has a molecular weight of 282.65 . The compound’s InChI code is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .
Wissenschaftliche Forschungsanwendungen
Anwendung in der Arzneimittelentwicklung
Die Trifluormethylgruppe, die in dieser Verbindung vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Die Trifluormethylgruppe kann die pharmakologischen Aktivitäten von Arzneimitteln verbessern und sie effektiver machen . Diese Verbindung könnte möglicherweise zur Entwicklung neuer Medikamente verwendet werden.
Anti-Fibrose-Aktivität
Einige Verbindungen mit ähnlichen Strukturen haben signifikante Anti-Fibrose-Aktivitäten gezeigt . Es wurde festgestellt, dass sie die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro hemmen . Dies deutet darauf hin, dass „Ethyl-2-({[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]amino}methyliden)-4,4,4-trifluor-3-oxobutanoat“ möglicherweise zu einem neuartigen Anti-Fibrose-Medikament entwickelt werden könnte.
Pflanzenschutz
Die Forschung hat die Wirksamkeit ähnlicher Verbindungen beim Schutz verschiedener Kulturen wie Trauben, Erdbeeren, Tomaten und Sojabohnen vor Pilzkrankheiten untersucht. Diese Verbindung könnte möglicherweise zur Entwicklung neuer Fungizide für den Pflanzenschutz verwendet werden.
Synthese neuartiger heterocyclischer Verbindungen
Der Pyrimidin-Rest, der in dieser Verbindung vorhanden ist, ist eine privilegierte Struktur in der medizinischen Chemie . Diese Verbindung könnte als Ausgangspunkt für die Synthese neuartiger heterocyclischer Verbindungen mit potentiellen biologischen Aktivitäten verwendet werden.
Behandlung von Glaukom
Verbindungen mit ähnlichen Strukturen wurden zur Behandlung von Glaukom zugelassen . Dies deutet darauf hin, dass „this compound“ möglicherweise zu einer neuen Behandlung für Glaukom entwickelt werden könnte.
Anwendung in Agrochemikalien
Die fluorhaltigen Verbindungen beeinflussen das Wachstum von Pharmazeutika erheblich und machen mehr als 50 Prozent der meistverkauften Medikamentenmoleküle aus, die von der US-amerikanischen Food and Drug Administration (FDA) zugelassen wurden . Diese Verbindung könnte möglicherweise zur Entwicklung neuer Agrochemikalien verwendet werden.
Wirkmechanismus
While the exact mechanism of action for this specific compound is not mentioned in the sources, the biological activities of similar TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Zukünftige Richtungen
The future directions for this compound and similar TFMP derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Eigenschaften
IUPAC Name |
ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF6N2O3/c1-2-25-11(24)7(9(23)13(18,19)20)5-22-10-8(14)3-6(4-21-10)12(15,16)17/h3-5,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVKRQSNVTPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)



![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)


![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)
![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)

![2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1415748.png)
